molecular formula C8H9BrClN B1527804 4-Bromoindoline hydrochloride CAS No. 1187929-39-0

4-Bromoindoline hydrochloride

Cat. No.: B1527804
CAS No.: 1187929-39-0
M. Wt: 234.52 g/mol
InChI Key: GPBLDBWJVQIPCC-UHFFFAOYSA-N
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Description

4-Bromoindoline hydrochloride is a brominated derivative of indoline, a compound closely related to indole. It is known for its utility in various chemical and biological applications due to its unique structural properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of Indoline: The most common method involves the bromination of indoline using bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl₃).

  • Hydrochloride Formation: The resulting 4-bromoindoline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production typically involves large-scale bromination reactors and controlled addition of reagents to ensure consistent product quality. The process is optimized for yield and purity, often involving purification steps such as recrystallization.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized products, such as 4-bromoindole-3-carboxylic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine, 4-bromoindole.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 4-bromoindole-3-carboxylic acid, 4-bromoindole-3-aldehyde.

  • Reduction Products: 4-bromoindole.

  • Substitution Products: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

4-Bromoindoline hydrochloride is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and natural products.

  • Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Medicine: The compound is explored for its potential therapeutic properties, including its use in the development of new drugs.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

4-Bromoindoline hydrochloride may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed . It should be used only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash immediately with plenty of water and seek medical attention .

Mechanism of Action

4-Bromoindoline hydrochloride is compared to other brominated indoles, such as 4-bromoindole and 4-bromotryptophan. While these compounds share structural similarities, this compound is unique in its reactivity and applications. Its bromine atom provides a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

  • 4-Bromoindole

  • 4-Bromotryptophan

  • 4-Bromo-2,3-dihydro-1H-indole

Properties

IUPAC Name

4-bromo-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBLDBWJVQIPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696087
Record name 4-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-39-0
Record name 1H-Indole, 4-bromo-2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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